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Compound of Interest

Compound Name: 2-(4-Octylphenyl)ethanol

Cat. No.: B019509

A detailed assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the
non-ionic surfactant intermediate, 2-(4-octylphenyl)ethanol, is presented. This guide provides
a thorough comparison with analogous compounds and is supported by predicted spectral
data, offering a valuable resource for researchers in synthetic chemistry and material science.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 2-(4-octylphenyl)ethanol reveals distinct signals
corresponding to the aromatic, benzylic, aliphatic, and alcohol protons. The chemical shifts are
influenced by the electron-donating alkyl group on the phenyl ring and the hydroxyl group of the
ethanol moiety. A summary of the predicted assignments is provided in Table 1.

Table 1: Predicted *H NMR Spectral Data for 2-(4-Octylphenyl)ethanol
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. . Coupling
Chemical Shift L . .
Protons Multiplicity Integration Constant (J) in
(ppm)
Hz
H-2', H-6' 7.14 d 2H 8.0
H-3', H-5' 7.11 d 2H 8.0
H-1 3.84 t 2H 6.6
H-2 2.83 t 2H 6.6
H-1" 2.58 t 2H 7.7
H-2" 1.59 p 2H 7.5
H-3" to H-7" 1.29 m 10H -
H-8" 0.88 t 3H 7.0
-OH Variable S 1H -

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum provides insights into the carbon framework of the molecule.
The assignments, detailed in Table 2, distinguish between the aromatic carbons, the ethanol
side-chain, and the octyl group.

Table 2: Predicted 13C NMR Spectral Data for 2-(4-Octylphenyl)ethanol
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Carbon Chemical Shift (ppm)
C-4' 141.2
C-1 135.8
C-3, C-5 128.9
Cc-2', C-6' 128.7
C-1 63.8

C-2 38.6
c-1" 35.5
c-2" 31.9
c-3" 31.6
C-4"to C-6" 29.4-29.3
c-7" 22.7
c-g" 14.1

Comparative Spectral Analysis

To validate the predicted assignments, a comparison was made with the experimental NMR
data of structurally related compounds: 2-phenylethanol, 2-(4-methylphenyl)ethanol, and 1-
octanol.

o Aromatic Region: The aromatic protons of 2-(4-octylphenyl)ethanol are expected to appear
as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are
similar to those observed for 2-(4-methylphenyl)ethanol, with the electron-donating alkyl
group causing a slight upfield shift compared to 2-phenylethanol.

o Ethanol Side-Chain: The methylene protons of the ethanol group (H-1 and H-2) are predicted
as triplets due to coupling with each other. Their chemical shifts are comparable to those in
2-phenylethanol. The carbon signals for this side chain (C-1 and C-2) are also in agreement
with the reference compounds.
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e Octyl Chain: The signals for the octyl group are assigned based on the well-established
chemical shifts for n-alkanes, with the terminal methyl group (H-8" and C-8") appearing at
the highest field. The assignments are consistent with the experimental data for 1-octanol.

Experimental Protocols

NMR Spectroscopy:

High-resolution *H and 13C NMR spectra would be acquired on a standard NMR spectrometer
(e.g., 400 MHz or 500 MHz) at room temperature. The sample would be prepared by dissolving

approximately 10-20 mg of 2-(4-octylphenyl)ethanol in a deuterated solvent, typically
chloroform-d (CDCIs), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e 1H NMR: Standard acquisition parameters would be used, including a 30° pulse width, a
relaxation delay of 1.0 second, and an acquisition time of 2-3 seconds.

e 13C NMR: A proton-decoupled sequence would be employed with a 45° pulse width, a
relaxation delay of 2.0 seconds, and a larger number of scans to achieve a good signal-to-
noise ratio.

Visualization of Molecular Structure and Key NMR
Correlations

The following diagram illustrates the molecular structure of 2-(4-octylphenyl)ethanol with
atom numbering used for the NMR assignments.

Caption: Molecular structure of 2-(4-Octylphenyl)ethanol with atom numbering for NMR
assignment.

The following diagram illustrates the logical workflow for the spectral assignment.
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Spectral Analysis
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Caption: Workflow for the 1H and 13C NMR spectral assignment of 2-(4-octylphenyl)ethanol.

 To cite this document: BenchChem. [Comprehensive 1H and 13C NMR Spectral Analysis of
2-(4-Octylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019509#1h-and-13c-nmr-spectral-assignment-for-2-
4-octylphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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